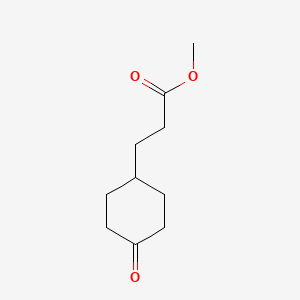

Methyl 3-(4-oxocyclohexyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by a cyclohexane ring with a ketone group at the fourth position and a propanoate ester group attached to the third position of the ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-oxocyclohexyl)propanoate typically involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 3-(4-carboxycyclohexyl)propanoic acid.

Reduction: Methyl 3-(4-hydroxycyclohexyl)propanoate.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-oxocyclohexyl)propanoate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving esters and ketones.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The ketone group can participate in redox reactions, influencing cellular metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(2-oxocyclohexyl)propanoate

- Methyl 3-(4-hydroxycyclohexyl)propanoate

- Methyl 3-(4-methoxycyclohexyl)propanoate

Uniqueness

Methyl 3-(4-oxocyclohexyl)propanoate is unique due to the presence of both a ketone and an ester group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

Methyl 3-(4-oxocyclohexyl)propanoate is an organic compound notable for its unique structural features, including a cyclohexyl ring and a ketone functional group. This compound has drawn interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Structural Characteristics : The compound features a propanoate group attached to a cyclohexyl ring with a ketone at the 4-position. These structural elements contribute to its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The cyclic structure may facilitate these interactions, modulating enzyme activity and leading to various biological effects.

Anti-inflammatory Potential

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Similar compounds have been shown to interact with pathways associated with inflammation, although specific studies on this compound are still needed to confirm these effects.

Enzyme Interactions

Research indicates that the compound may interact with enzymes involved in metabolic pathways. The presence of the ketone and ester functional groups is believed to enhance its reactivity towards these enzymes, potentially leading to significant biological effects.

Case Studies and Research Findings

- Synthesis and Evaluation : In a study focused on the synthesis of related compounds, this compound was identified as a promising candidate for further biological evaluation due to its structural uniqueness and potential therapeutic applications.

- Comparative Analysis : A comparative analysis with structurally similar compounds, such as ethyl 3-(4-oxocyclohexyl)propanoate, revealed differences in their reactivity profiles and biological activities. This highlights the importance of structural variations in determining biological outcomes.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-oxocyclohexyl)acetate | Cyclohexane ring with a ketone | Different ester group positioning |

| Ethyl 3-(4-oxocyclohexyl)propanoate | Similar structure with ethyl | Varying solubility properties |

| Methyl 3-(4-methyl-2-oxo-6-prop-2-ynylcyclohexyl)propanoate | Additional alkyne functionality | Increased reactivity due to unsaturation |

Future Research Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Specific areas for future investigation include:

- Detailed interaction studies with key enzymes and receptors.

- In vivo studies to assess therapeutic efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 3-(4-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8H,2-7H2,1H3 |

InChI Key |

SBFYUGZTVZMACE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCC(=O)CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.